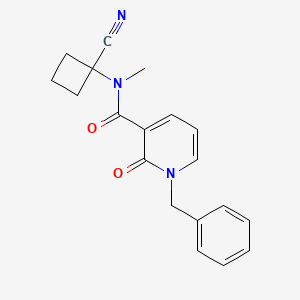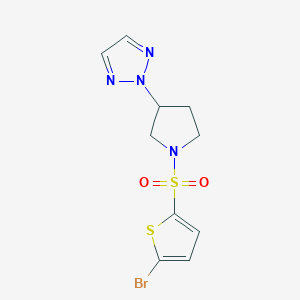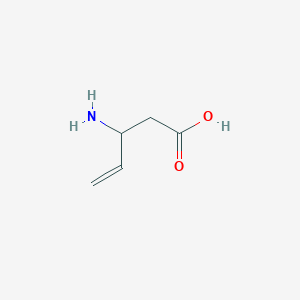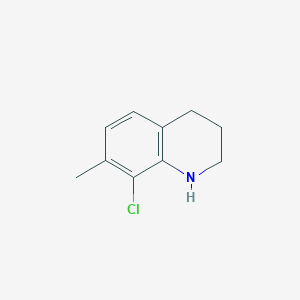
6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran” belongs to the class of organic compounds known as tetrahydropyrans. Tetrahydropyrans are compounds containing a pyran ring which bears four hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a six-membered pyran ring, which is a heterocyclic ring consisting of five carbon atoms and one oxygen atom. The ring would be substituted with a methyl group at the 6-position, a phenyl group at the 2-position, and a propenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl and propenyl groups could potentially increase the compound’s hydrophobicity .Applications De Recherche Scientifique
Prins Cyclization and Heterogeneous Catalysts
Tetrahydropyrans are essential for synthesizing biologically active compounds with various therapeutic activities, including analgesic, anti-inflammatory, and cytotoxic effects. The Prins cyclization of homoallylic alcohol with simple aldehydes, employing heterogeneous catalysts like Ce-MCM-41, has proven effective in synthesizing desired tetrahydropyran frameworks. This method showcases the versatility of tetrahydropyrans in medicinal chemistry and drug synthesis (Štekrová et al., 2015).
Photochemical and Redox Properties
2H-pyrano[3,2-c]chromen-5-one derivatives, characterized by their photochromic and redox properties, have been synthesized and studied for their potential applications in materials science and photopharmacology. The structural modification of these compounds affects their photochemical behavior, indicating the potential for developing photo-responsive materials and drugs (Huang et al., 2007).
Stereoselective Synthesis
The stereochemistry of Grignard reactions on conformationally mobile δ-keto esters, including tetrahydropyran derivatives, highlights the importance of solvent and reactant changes in synthesizing chiral compounds. These findings are crucial for developing stereoselective synthetic routes in organic chemistry, impacting pharmaceutical synthesis and the creation of biologically active molecules (Colantoni et al., 1978).
Molecular Interactions and Structural Analysis
The study of molecular interactions, such as hydrogen bonding in pyran derivatives, contributes to our understanding of crystal engineering and molecular design. These insights are invaluable for designing compounds with specific physicochemical properties and for the development of new materials (Vishnupriya et al., 2013).
Synthesis of Complex Structures
The diversity-oriented synthesis of substituted tetrahydropyrans through oxidative C-H bond activation and click chemistry exemplifies the use of tetrahydropyrans in creating complex molecular architectures. This approach facilitates the rapid synthesis of a wide array of structurally diverse compounds for biological screening, underscoring the role of tetrahydropyrans in drug discovery and chemical biology (Zaware et al., 2011).
Mécanisme D'action
Mode of Action
It is known that the compound is involved in catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
Biochemical Pathways
The compound is known to be involved in the suzuki-miyaura cross-coupling processes , which is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organohalide in the presence of a palladium catalyst .
Pharmacokinetics
Similar compounds have been noted for their high solubility in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have been noted for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran. For instance, the compound’s stability may be affected by exposure to air and moisture . Additionally, the compound’s efficacy may be influenced by its lipophilicity and rate of degradation .
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-2-phenyl-3-prop-1-en-2-yloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)14-10-9-12(3)16-15(14)13-7-5-4-6-8-13/h4-8,12,14-15H,1,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOYALQQNYIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(O1)C2=CC=CC=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2745514.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2745521.png)
![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2745528.png)


![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2745532.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)
